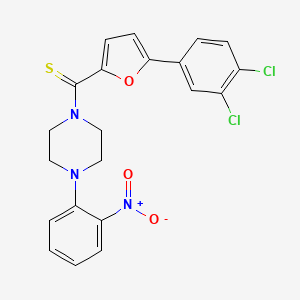

![molecular formula C13H14N2O B2657325 2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one CAS No. 25742-87-4](/img/structure/B2657325.png)

2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one

説明

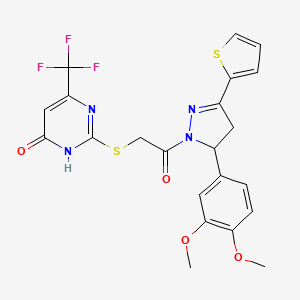

“2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one” is a chemical compound with the CAS number 25742-87-4 . It is a type of heterocycle that contains two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular weight of this compound is 214.27 . The IUPAC name is 1,2,4,5,6,7-hexahydro-3H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-one . The InChI code is 1S/C13H14N2O/c16-12-8-10-6-3-5-9-4-1-2-7-11(9)13(10)15-14-12/h1-2,4,7,15H,3,5-6,8H2,(H,14,16) .科学的研究の応用

Antithrombotic Properties

Compounds related to 2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one, specifically the seven-membered ring derivatives, have displayed notable antithrombotic properties. These properties were found to be comparable to that of acetylsalicylic acid. This finding was part of research that aimed to synthesize and test less rigid congeners of 5H-indeno[1,2-c]pyridazinones as potential agents with various therapeutic activities. Interestingly, these compounds did not show significant anti-inflammatory or anti-ulcer activities, a notable distinction from their lower homologues (Cignarella et al., 1989).

Antimicrobial Activity

A derivative of this compound, specifically 2-methyl-6,7-dihydro-5H-benzo-[6,7]cyclohepta[1,2,4]triazolo[4,3-b]pyridazine and 2-methyl-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2,3,4]tetrazolo[1,5-b]pyridazine, along with their precursors, demonstrated promising antibacterial activity. This discovery contributes to the broader understanding of the compound’s potential in the realm of antimicrobial research and potential therapeutic applications (Peesapati & Srikanth Chitty Venkata, 2002).

Structural Analysis and Synthesis

Structural analysis and synthesis of molecules related to this compound have been conducted to understand their configuration and properties better. For instance, the synthesis and crystal structure determination of certain derivatives revealed that the cyclohepta ring takes a boat shape, and specific groups are attached at designated positions, affecting the compound's overall properties and potential applications (Moustafa & Girgis, 2007).

Anti-platelet Aggregation Activity

Compounds structurally similar to this compound have been synthesized and tested for their inhibitory activities against platelet aggregation induced by collagen. These compounds, which bear an amino acid group at the 4-position of the skeleton, could potentially contribute to the development of treatments for conditions related to platelet aggregation (Sasaki et al., 1991).

Antimicrobial and Antituberculosis Activity

A series of novel benzo[6,7]cyclohepta[1,2-b]pyridine-1,2,3-triazole hybrids demonstrated promising in vitro anti-mycobacterial activity against Mycobacterium tuberculosis. This research illustrates the compound's potential role in developing new treatments against tuberculosis, a significant global health concern (Sajja et al., 2017).

特性

IUPAC Name |

3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,11,13-tetraen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-12-8-10-6-3-5-9-4-1-2-7-11(9)13(10)15-14-12/h1-2,4,7,10H,3,5-6,8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBBXYFRYDOZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)NN=C2C3=CC=CC=C3C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2657252.png)

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2657254.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2657257.png)

![2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]-N-(3-cyanothiolan-3-yl)acetamide](/img/structure/B2657258.png)

![1-Chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2657260.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one](/img/structure/B2657263.png)